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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887 Get Quote

Technical Support Center: AZ 11645373
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers and drug development professionals interpret inconsistent results

and effectively utilize AZ 11645373 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is AZ 11645373 and what is its primary mechanism of action?

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R).[1][2]

[3][4] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes.[1][5]

AZ 11645373 acts as a non-surmountable antagonist, meaning its inhibitory effect cannot be

overcome by increasing the concentration of the agonist (e.g., ATP).[1][4] It binds to an

allosteric site on the receptor, a location distinct from the ATP binding site.[6]

Q2: I am not seeing any effect of AZ 11645373 in my experiments. What could be the reason?

A primary reason for a lack of effect is the species-specificity of AZ 11645373. It is highly

potent at the human P2X7 receptor but is significantly less effective at inhibiting the rat P2X7

receptor, showing over 500-fold less potency.[1][4] Ensure your experimental system utilizes

human cells or receptors. If using rodent models or cell lines, a different P2X7 receptor

antagonist may be required.
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Q3: What are the reported IC50 and KB values for AZ 11645373?

The potency of AZ 11645373 can vary depending on the assay. Here is a summary of reported

values:

Assay Type Cell Line Agonist
Potency (IC50 /
KB)

Reference

Membrane

Current Inhibition

HEK cells

expressing

hP2X7R

ATP 5 nM (KB) [1]

Membrane

Current Inhibition

HEK cells

expressing

hP2X7R

BzATP 7 nM (KB) [1]

Calcium Influx

Inhibition

HEK cells

expressing

hP2X7R

BzATP 15 nM (KB)

YO-PRO-1

Uptake Inhibition

HEK cells

expressing

hP2X7R

ATP/BzATP

Not significantly

different from

membrane

current/calcium

influx assays

[3]

IL-1β Release

Inhibition

LPS-activated

THP-1 cells
ATP

90 nM (IC50), 92

nM (KB)
[1][3][4]

Q4: Is the stereochemistry of AZ 11645373 important for its activity?

Yes, AZ 11645373 is a racemic mixture, and the antagonistic activity is primarily attributed to

the (R)-enantiomer.[7] If you are observing variability between batches, it could be related to

the enantiomeric composition. For highly sensitive assays, consider using the isolated (R)-

enantiomer if available.

Troubleshooting Guide
Issue 1: High Variability in Experimental Results
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High variability in results when using AZ 11645373 can stem from several factors. Use the

following checklist to troubleshoot:

Species of experimental system: Confirm you are using a human cell line or a system

expressing the human P2X7 receptor. The antagonist is significantly less potent in rodent

systems.[1][3][4]

Agonist concentration: While AZ 11645373 is a non-surmountable antagonist, ensure you

are using a consistent and appropriate concentration of the P2X7R agonist (ATP or BzATP)

across experiments.

Cell health and passage number: Variations in cell health, density, and passage number can

affect receptor expression and signaling. Maintain consistent cell culture conditions.

Compound stability and storage: Ensure the compound is stored correctly, typically at -20°C

or -80°C as a stock solution, to prevent degradation.[2][3]

Issue 2: Unexpected Off-Target Effects
AZ 11645373 is highly selective for the human P2X7 receptor and has been shown to have no

agonist or antagonist activity at other P2X receptors (P2X1, P2X2, P2X3, P2X4, P2X5) at

concentrations up to 10 µM.[1][4] It also does not significantly inhibit P2Y receptor-mediated

calcium transients in untransfected HEK cells.[1] If you suspect off-target effects, consider the

following:

Concentration: Are you using the compound at excessively high concentrations? Stick to the

recommended effective concentration range (low nanomolar for most cellular assays).

Contamination: As with any in vitro experiment, ensure that reagents and cell cultures are

free from contamination, which can produce unexpected results.

Experimental Protocols
Below are summarized methodologies for key experiments involving AZ 11645373, based on

published literature.
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Measurement of Membrane Currents
(Electrophysiology)

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human P2X7

receptor.

Method: Whole-cell patch-clamp technique.

Procedure:

Clamp the membrane potential at -60 mV.

Apply increasing concentrations of ATP or BzATP to elicit membrane currents.

Pre-incubate cells with AZ 11645373 before agonist application to determine its inhibitory

effect.

Experiments can be performed in normal or low-divalent extracellular solutions, as

antagonist potency for some P2X antagonists can be affected by divalent cations.[1]

However, the KB values for AZ 11645373 were not altered by removing extracellular

calcium and magnesium.[1][4]

Calcium Influx Assay
Cell Line: HEK cells expressing the human P2X7 receptor.

Reagent: Fluo-4 AM calcium indicator.

Procedure:

Load cells with Fluo-4 AM (e.g., 3 µM for 30 minutes at 37°C).

Wash cells and resuspend in a suitable buffer.

Measure baseline fluorescence.

Pre-incubate with desired concentrations of AZ 11645373.
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Add the P2X7R agonist (e.g., BzATP) and record the change in fluorescence, which

corresponds to intracellular calcium levels.

Normalize results to the maximum fluorescence induced by a calcium ionophore like

digitonin at the end of the experiment.[1]

YO-PRO-1 Uptake Assay
Cell Line: HEK cells expressing the human P2X7 receptor or THP-1 cells.

Reagent: YO-PRO-1 iodide, a fluorescent dye that enters cells through the large pores

formed by P2X7R activation.

Procedure:

Incubate cells in a solution containing YO-PRO-1 (e.g., 3 µM).

Pre-treat with AZ 11645373.

Stimulate with ATP or BzATP.

Measure the increase in intracellular fluorescence using fluorescence microscopy or a

plate reader.[1]

IL-1β Release Assay
Cell Line: Human monocytic THP-1 cells.

Procedure:

Prime the THP-1 cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

Pre-incubate the primed cells with AZ 11645373.

Stimulate the cells with ATP to activate the P2X7 receptor and the NLRP3 inflammasome,

leading to the processing and release of mature IL-1β.

Collect the cell supernatant and measure the concentration of IL-1β using an ELISA kit.[1]
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Visualizations
P2X7R Signaling and Inhibition by AZ 11645373
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Caption: P2X7R activation by ATP and allosteric inhibition by AZ 11645373.
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Inconsistent Results
with AZ 11645373

Is the experimental
system human?

Use human cells or
human P2X7R-expressing system.

No

Is the antagonist
concentration appropriate?

Yes

Perform a dose-response
curve (e.g., 1-100 nM).

No

Are agonist and antagonist
stocks prepared correctly

and stored properly?

Yes

Prepare fresh stocks
and validate.

No

Is the assay protocol
optimized and consistent?

Yes

Standardize cell density,
incubation times, etc.

No

Issue Resolved

Yes

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting inconsistent experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1665887?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.apexbt.com/az-11645373.html
https://www.medchemexpress.com/az-11645373.html
https://pubmed.ncbi.nlm.nih.gov/17031385/
https://pubmed.ncbi.nlm.nih.gov/17031385/
https://www.mdpi.com/1420-3049/18/9/10953
https://pubmed.ncbi.nlm.nih.gov/31263019/
https://pubmed.ncbi.nlm.nih.gov/31263019/
https://pubmed.ncbi.nlm.nih.gov/31263019/
https://pubs.acs.org/doi/full/10.1021/acsptsci.4c00582
https://www.benchchem.com/product/b1665887#interpreting-inconsistent-results-with-az-11645373
https://www.benchchem.com/product/b1665887#interpreting-inconsistent-results-with-az-11645373
https://www.benchchem.com/product/b1665887#interpreting-inconsistent-results-with-az-11645373
https://www.benchchem.com/product/b1665887#interpreting-inconsistent-results-with-az-11645373
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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